molecular formula C15H10Cl2N2OS2 B15010480 2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15010480
M. Wt: 369.3 g/mol
InChI Key: NGAQEZICEJWIRW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a chemical compound with the molecular formula C14H11Cl2NOS. This compound is known for its unique structure, which includes a benzamide core substituted with dichloro and methylsulfanyl groups, as well as a benzothiazole moiety. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide linkage by reacting the substituted benzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The dichloro and methylsulfanyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-methylsulfanyl-phenyl)-benzamide
  • 2,4-dichloro-N-(2-nitro-phenyl)-benzamide
  • 2,4-Dichloro-N-[2-(cyclohexylcarbamoyl)phenyl]benzamide

Uniqueness

2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C15H10Cl2N2OS2

Molecular Weight

369.3 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C15H10Cl2N2OS2/c1-21-15-19-12-5-3-9(7-13(12)22-15)18-14(20)10-4-2-8(16)6-11(10)17/h2-7H,1H3,(H,18,20)

InChI Key

NGAQEZICEJWIRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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